(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 31202-69-4
VCID: VC21537276
InChI: InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Molecular Formula: C11H22N2O4
Molecular Weight: 246,3 g/mole

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

CAS No.: 31202-69-4

Cat. No.: VC21537276

Molecular Formula: C11H22N2O4

Molecular Weight: 246,3 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid - 31202-69-4

CAS No. 31202-69-4
Molecular Formula C11H22N2O4
Molecular Weight 246,3 g/mole
IUPAC Name (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Standard InChI Key VVQIIIAZJXTLRE-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Molecular Structure and Configuration

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid possesses a molecular formula of C₁₁H₂₂N₂O₄, identical to its S-enantiomer but with opposite stereochemistry at the alpha-carbon . The structural features include:

  • A carboxylic acid group at position 1

  • A free alpha-amino group at position 2 with R-configuration

  • A linear carbon chain (positions 3-6)

  • A tert-butoxycarbonyl (Boc) protected epsilon-amino group at position 6

Physical Properties

Based on comparisons with its S-enantiomer, (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would likely appear as a white to off-white crystalline solid with a molecular weight of 246.31 g/mol . A significant distinguishing characteristic would be its optical rotation, which would be expected to have the opposite sign compared to the S-enantiomer.

Table 1: Comparative Physical Properties of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid and Related Compounds

Property(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid (predicted)Nε-Boc-L-lysine (S-enantiomer)
Molecular FormulaC₁₁H₂₂N₂O₄C₁₁H₂₂N₂O₄
Molecular Weight246.31 g/mol246.31 g/mol
Physical StateSolidSolid
AppearanceWhite to off-white powder/crystalWhite to almost white powder/crystal
Specific Rotation [α]₂₀/DNegative (estimated -16° to -19°)+16.0 to +19.0° (c=1, AcOH)
SolubilitySoluble in polar organic solventsSoluble in AcOH, MeOH

Chemical Reactivity

The chemical behavior of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is characterized by:

  • A free alpha-amino group that serves as a nucleophile in peptide bond formation

  • A carboxylic acid group capable of forming esters and amides

  • A carbamate group from the Boc protection that remains stable under basic and neutral conditions but is cleaved under acidic conditions

  • Stereochemistry that influences conformational preferences and reactivity patterns

Synthesis and Preparation

Synthetic Strategies

The synthesis of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would require careful consideration of stereochemical integrity. While direct information on the R-enantiomer synthesis is limited, approaches similar to those used for related compounds could be adapted with appropriate modifications .

A potential synthetic route might involve:

  • Starting with D-lysine (the unnatural enantiomer)

  • Temporary protection of the alpha-amino group

  • Selective Boc-protection of the epsilon-amino group

  • Deprotection of the alpha-amino group

  • Purification and characterization

Key Synthetic Considerations

Several critical factors influence the successful synthesis of this compound:

  • Maintaining stereochemical integrity at the alpha-carbon to prevent racemization

  • Achieving selective protection of the epsilon-amino group

  • Optimizing reaction conditions for high yield and purity

  • Developing effective purification strategies

Table 2: Synthetic Parameters and Considerations

ParameterConsiderationsImpact on Synthesis
Starting MaterialD-lysine purity and optical rotationDetermines final product stereochemical purity
Protection StrategyOrthogonal protecting groupsEnables selective deprotection
Reaction TemperatureTypically controlled at 0-25°CMinimizes racemization
Purification MethodRecrystallization, chromatographyAffects final product purity
Enantiomeric VerificationChiral HPLC, polarimetryConfirms stereochemical integrity

Purification and Characterization

Purification of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would typically involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for higher purity requirements

  • Validation of enantiomeric purity using chiral HPLC or polarimetry

Characterization would include NMR spectroscopy, IR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure, purity, and stereochemical configuration.

Applications in Research and Development

Peptide Synthesis Applications

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid serves as a valuable building block in peptide synthesis with several unique applications:

  • Development of peptides with altered conformational properties due to the D-amino acid incorporation

  • Creation of peptides with enhanced resistance to proteolytic degradation

  • Design of peptides with novel binding properties to biological targets

  • Synthesis of peptidomimetics with specific structural features

The selective Boc protection of the epsilon-amino group allows for controlled peptide bond formation through the free alpha-amino group, similar to its S-enantiomer counterpart but with different stereochemical outcomes .

Biochemical Research Applications

In biochemical research, this compound offers significant potential for:

  • Investigation of the role of stereochemistry in peptide-protein interactions

  • Development of enzyme inhibitors based on unnatural amino acid incorporation

  • Studies on protein folding and structure with D-amino acid perturbations

  • Creation of biomolecules with altered immunogenicity profiles

Pharmaceutical Relevance

The pharmaceutical applications of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid include:

  • Development of peptide-based drugs with improved stability profiles

  • Creation of peptide therapeutics resistant to enzymatic degradation

  • Design of peptidomimetics as drug candidates

  • Investigation of stereochemical effects on drug-target interactions

Table 3: Comparative Applications of (R) vs (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Application Area(R)-Enantiomer Advantages(S)-Enantiomer (Nε-Boc-L-lysine) Applications
Peptide StabilityEnhanced resistance to proteolytic enzymesStandard peptide synthesis applications
Conformational PropertiesInduces distinctive conformational changesMaintains natural peptide conformations
Biological RecognitionAltered recognition by biological targetsNatural recognition by biological systems
PharmacokineticsPotentially improved metabolic stabilityStandard metabolic processing
Research UseInvestigation of stereochemical effectsStandard peptide and protein research

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would employ multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • The alpha-proton (typically 3.5-4.0 ppm)

  • The tert-butyl group of the Boc protection (around 1.4 ppm)

  • The methylene protons of the lysine side chain

¹³C NMR would reveal signals for:

  • The carboxylic acid carbon (around 175 ppm)

  • The carbamate carbonyl (around 155 ppm)

  • The tert-butyl carbon atoms (around 28 ppm)

Infrared (IR) Spectroscopy

IR analysis would show characteristic absorption bands for:

  • N-H stretching (3300-3500 cm⁻¹)

  • Carboxylic acid C=O stretching (1700-1725 cm⁻¹)

  • Carbamate C=O stretching (1680-1700 cm⁻¹)

  • C-H stretching from the tert-butyl group (2850-2980 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 246.31 and provide fragmentation patterns characteristic of Boc-protected amino acids.

Chromatographic Methods

Several chromatographic techniques would be employed for analysis and quality control:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Chiral HPLC for enantiomeric purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks

Quality Control Parameters

Quality control for (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would focus on:

  • Chemical purity (typically >97%, as seen with related compounds)

  • Enantiomeric purity (assessed via optical rotation and chiral HPLC)

  • Absence of deprotection or racemization products

  • Consistent physical properties (melting point, solubility profile)

Table 4: Key Analytical Parameters for Quality Control

ParameterTechniqueAcceptance Criteria
Chemical PurityHPLC≥97%
Enantiomeric PurityChiral HPLC≥98% enantiomeric excess
Optical RotationPolarimetryWithin specified range
Water ContentKarl Fischer titration≤0.5%
Residual SolventsGas ChromatographyWithin ICH limits
IdentityIR, NMRMatches reference spectrum

Biological and Biochemical Significance

Interaction with Biological Systems

As a D-amino acid derivative, (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would interact with biological systems differently compared to natural L-amino acids:

  • Reduced recognition by most proteolytic enzymes, leading to enhanced stability

  • Altered binding to protein receptors due to different spatial arrangement of functional groups

  • Different metabolic processing pathways

  • Potential for unique immunological properties when incorporated into peptides

Structural Effects in Peptides

When incorporated into peptides, this compound would introduce specific structural alterations:

  • Local reversal of the peptide backbone direction at the D-amino acid position

  • Alteration of secondary structure elements (alpha-helices, beta-sheets)

  • Creation of turn structures and conformational constraints

  • Modified hydrogen bonding patterns

Research in Biotechnology

In biotechnology applications, this compound could be utilized for:

  • Creating modified lysine derivatives for protein engineering purposes

  • Developing enzyme substrates with altered recognition properties

  • Engineering proteins with unnatural D-amino acids for enhanced stability

  • Investigating the role of stereochemistry in protein-protein interactions

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